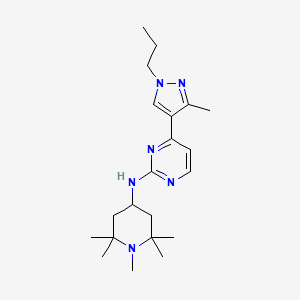![molecular formula C17H18N4O2 B4384867 5-methyl-2-phenyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]furan-3-carboxamide](/img/structure/B4384867.png)
5-methyl-2-phenyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]furan-3-carboxamide
Vue d'ensemble
Description
5-methyl-2-phenyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]furan-3-carboxamide is a complex organic compound that features a triazole ring, a furan ring, and a phenyl group
Méthodes De Préparation
The synthesis of 5-methyl-2-phenyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]furan-3-carboxamide typically involves multiple steps. One common method involves the reaction of 1-methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine with 2-phenyl-3-furoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
5-methyl-2-phenyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 5-methyl-2-phenyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]furan-3-carboxamide involves its interaction with specific molecular targets. For instance, the triazole ring can bind to metal ions in enzymes, inhibiting their activity. This is particularly relevant in the context of its antimicrobial and anticancer properties, where it can inhibit key enzymes involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar compounds include other triazole and furan derivatives, such as:
1,2,4-triazole-3-carboxylate: Known for its use in the synthesis of nucleoside analogues.
1-benzyl-1H-1,2,3-triazole: Used in the development of antimicrobial agents.
5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole: Studied for its potential therapeutic applications.
Compared to these compounds, 5-methyl-2-phenyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]furan-3-carboxamide is unique due to its combination of a triazole ring, a furan ring, and a phenyl group, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
5-methyl-2-phenyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12(9-21-11-18-10-19-21)20-17(22)15-8-13(2)23-16(15)14-6-4-3-5-7-14/h3-8,10-12H,9H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBLNSBIIKMIKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)NC(C)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(4-methyl-1-naphthoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B4384806.png)
![N-{3-[(1-benzylcyclopropyl)amino]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B4384814.png)
![N-(2-ethoxyphenyl)-3-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-3-oxopropanamide](/img/structure/B4384822.png)
![2-[(4,6-dimethylpyrimidin-2-yl)thio]-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4384834.png)
![4-methoxy-N-{[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B4384838.png)
![(1R,2R)-1-(4-hydroxy-4-phenylpiperidin-1-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B4384846.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-methyl-3-(methylthio)propyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4384853.png)
![4-{[butyl(methyl)amino]methyl}-N-(3,5-dimethylisoxazol-4-yl)benzamide](/img/structure/B4384860.png)
![4-({cyclopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)-6-ethyl-2H-chromen-2-one](/img/structure/B4384868.png)
![3-(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B4384874.png)

![1-allyl-5-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-3-carboxamide](/img/structure/B4384882.png)
![[(3-{[(dicyclopropylmethyl)(methyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B4384884.png)
![2-{[benzyl(1,3-thiazol-2-ylmethyl)amino]methyl}benzoic acid](/img/structure/B4384891.png)
